molecular formula C17H15N3O B368449 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline CAS No. 697237-35-7

6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No. B368449
CAS RN: 697237-35-7
M. Wt: 277.32g/mol
InChI Key: FYQRJCWTZVXJEX-UHFFFAOYSA-N
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Description

6H-Indolo[2,3-b]quinoxaline represents an important class of DNA intercalating agents . It is endowed with many pharmacological activities such as antiviral, cytotoxic, and multidrug-resistant (MDR) modulating activities . It is also an analog of a cytotoxic agent ellipticine isolated from Ochrosia elliptica .


Synthesis Analysis

A series of new 6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin . The 6H-indolo[2,3-b]quinoxaline and its 9-fluoro-analog are individually reacted with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .


Molecular Structure Analysis

The impact of the different donor moieties on 6H-indolo[2,3-b]quinoxaline was systematically examined by absorption-emission spectroscopy, cyclic voltammetry, and theoretical studies .


Chemical Reactions Analysis

The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids .


Physical And Chemical Properties Analysis

The yield of the compound is 78.4% . The melting point is 273°C . The compound exhibits various peaks in the FT-IR spectrum . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Optoelectronic Devices

Indolo[2,3-b]quinoxaline derivatives, including 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline, are used in various optoelectronic devices as sensitizers . They have properties that make them suitable for use in these devices, contributing to their efficiency and performance .

Semiconductors

These compounds are also used as semiconductors . Their unique electronic properties make them ideal for use in semiconductor devices, contributing to the miniaturization and increased efficiency of these devices .

Light-Emitting Materials

Indolo[2,3-b]quinoxaline derivatives are used as light-emitting materials . They have properties that allow them to emit light when excited by an electric current, making them useful in devices such as LEDs .

Sensor Materials

These compounds are used as sensor materials . Their ability to interact with certain substances and produce a measurable response makes them useful in the creation of various types of sensors .

Antiviral Properties

6H-Indolo[2,3-b]quinoxaline derivatives exhibit antiviral properties . They have been found to be effective against viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) .

Cytotoxic Properties

These compounds have been found to exhibit cytotoxic properties . They have been tested against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines and have shown moderate cytotoxicity .

Multidrug Resistant Modulating Activities

6H-Indolo[2,3-b]quinoxaline derivatives have multidrug resistant (MDR) modulating activities . They act on ATP binding cassettes transporters (ABC-transporters), which play a crucial role in multidrug resistance .

DNA-Intercalating Agents

These compounds are important DNA-intercalating agents . They have both antiviral and cytotoxic properties, making them useful in the treatment of various diseases .

Safety and Hazards

While specific safety and hazards data for 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is not available, it’s worth noting that 6H-Indolo[2,3-b]quinoxaline derivatives are known to have cytotoxic properties .

Future Directions

Given the wide variety of pharmacological activities and the significant DNA intercalation properties of 6H-Indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . The future research could focus on exploring the potential applications of these compounds in the field of medicinal chemistry .

properties

IUPAC Name

6-ethyl-9-methoxyindolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-3-20-15-9-8-11(21-2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQRJCWTZVXJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

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